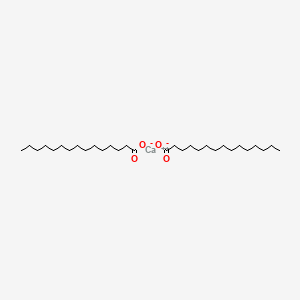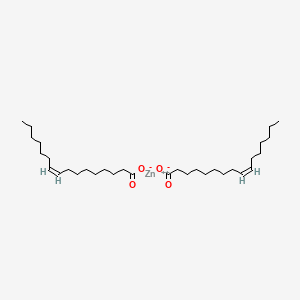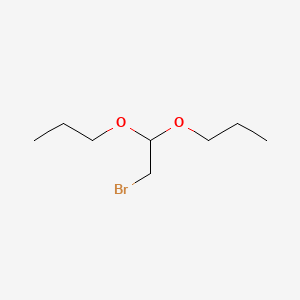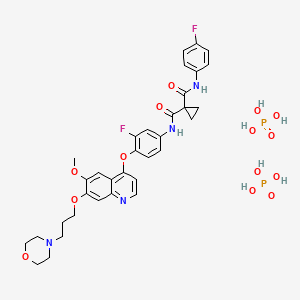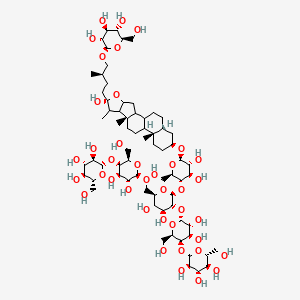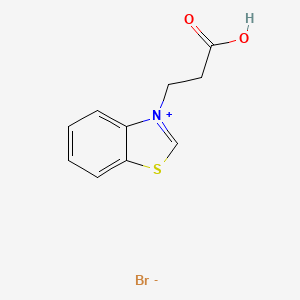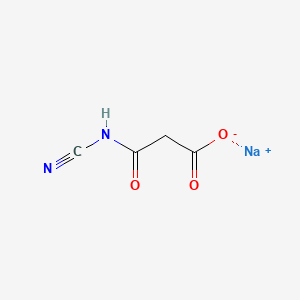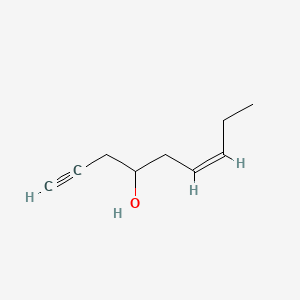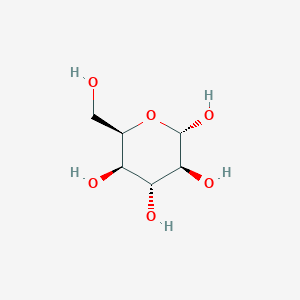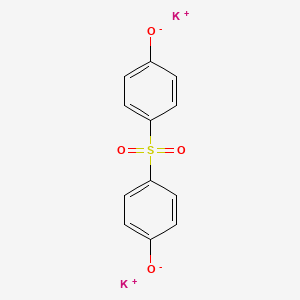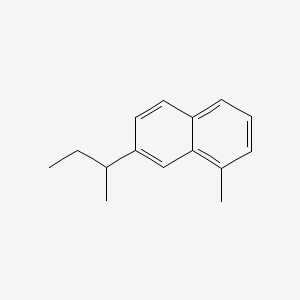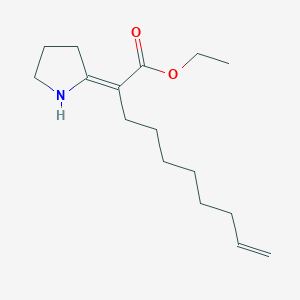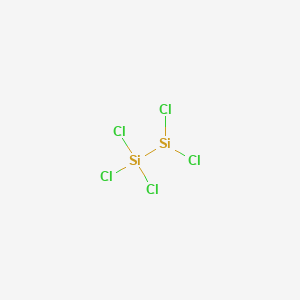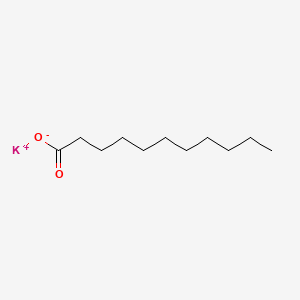
Potassium undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C11H21KO2 and a molecular weight of 224.39 g/mol . This compound is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium undecanoate can be synthesized through the neutralization of undecanoic acid with potassium hydroxide. The reaction typically involves dissolving undecanoic acid in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete, and the solvent is then evaporated to obtain the this compound salt.
Industrial Production Methods
In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium undecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted undecanoates.
Wissenschaftliche Forschungsanwendungen
Potassium undecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium undecanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell function and metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium decanoate: Similar in structure but with one less carbon atom.
Potassium dodecanoate: Similar in structure but with one more carbon atom.
Potassium stearate: A longer-chain fatty acid potassium salt.
Uniqueness
Potassium undecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. It has a balance of hydrophobic and hydrophilic characteristics, making it useful in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62916-82-9 |
|---|---|
Molekularformel |
C11H21KO2 |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
potassium;undecanoate |
InChI |
InChI=1S/C11H22O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
NFFKRJOYWMTDBM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


